molecular formula C9H10IN3OS B6993132 N-(1-cyanobutan-2-yl)-4-iodo-1,2-thiazole-3-carboxamide

N-(1-cyanobutan-2-yl)-4-iodo-1,2-thiazole-3-carboxamide

Cat. No.: B6993132
M. Wt: 335.17 g/mol
InChI Key: MZEZTLVHOXFXLE-UHFFFAOYSA-N
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Description

N-(1-cyanobutan-2-yl)-4-iodo-1,2-thiazole-3-carboxamide: is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a cyano group, an iodo substituent, and a carboxamide functional group attached to a thiazole ring

Properties

IUPAC Name

N-(1-cyanobutan-2-yl)-4-iodo-1,2-thiazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10IN3OS/c1-2-6(3-4-11)12-9(14)8-7(10)5-15-13-8/h5-6H,2-3H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZEZTLVHOXFXLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC#N)NC(=O)C1=NSC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10IN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanobutan-2-yl)-4-iodo-1,2-thiazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

    Introduction of the Iodo Group: The iodo substituent can be introduced via electrophilic iodination using reagents like iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Attachment of the Cyanobutan-2-yl Group: The cyanobutan-2-yl group can be introduced through nucleophilic substitution reactions involving appropriate alkyl halides and cyanide sources.

    Formation of the Carboxamide Group: The carboxamide functional group can be formed by reacting the intermediate compound with an amine or ammonia under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

Chemistry: N-(1-cyanobutan-2-yl)-4-iodo-1,2-thiazole-3-carboxamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its unique structure allows it to interact with various biological targets.

Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its ability to modulate specific molecular pathways makes it a candidate for drug development.

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of N-(1-cyanobutan-2-yl)-4-iodo-1,2-thiazole-3-carboxamide involves its interaction with specific molecular targets. The cyano group and the thiazole ring are key structural features that enable the compound to bind to enzymes, receptors, or other proteins, modulating their activity. The iodo substituent may enhance the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • N-(1-cyanobutan-2-yl)-1,3-thiazole-4-carboxamide
  • N-(1-cyanobutan-2-yl)-5-iodothiophene-3-carboxamide
  • Benzyl N-(1-cyanobutan-2-yl)carbamate

Comparison: N-(1-cyanobutan-2-yl)-4-iodo-1,2-thiazole-3-carboxamide is unique due to the presence of both the iodo substituent and the thiazole ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, the iodo group can participate in specific substitution reactions that other similar compounds may not undergo. Additionally, the thiazole ring provides a different electronic environment compared to thiophene or pyrrole rings, influencing the compound’s overall properties and applications.

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